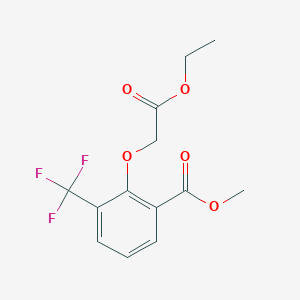
Methyl 2-(2-ethoxy-2-oxoethoxy)-3-(trifluoromethyl)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-(2-ethoxy-2-oxoethoxy)-3-(trifluoromethyl)benzoate is an organic compound with a complex structure It is a derivative of benzoic acid and contains functional groups such as ester, ether, and trifluoromethyl
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(2-ethoxy-2-oxoethoxy)-3-(trifluoromethyl)benzoate typically involves esterification and etherification reactions. One common method involves the reaction of 2-(2-ethoxy-2-oxoethoxy)benzoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of advanced purification techniques such as distillation and crystallization ensures the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(2-ethoxy-2-oxoethoxy)-3-(trifluoromethyl)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of 2-(2-ethoxy-2-oxoethoxy)-3-(trifluoromethyl)benzoic acid.
Reduction: Formation of 2-(2-ethoxy-2-hydroxyethoxy)-3-(trifluoromethyl)benzoate.
Substitution: Formation of substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 2-(2-ethoxy-2-oxoethoxy)-3-(trifluoromethyl)benzoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 2-(2-ethoxy-2-oxoethoxy)-3-(trifluoromethyl)benzoate involves its interaction with specific molecular targets. The ester and ether groups can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. The trifluoromethyl group can enhance the compound’s lipophilicity, affecting its distribution and efficacy.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-(2-ethoxy-2-oxoethoxy)-4-(trifluoromethyl)benzoate
- Methyl 2-(2-ethoxy-2-oxoethoxy)-5-(trifluoromethyl)benzoate
Uniqueness
Methyl 2-(2-ethoxy-2-oxoethoxy)-3-(trifluoromethyl)benzoate is unique due to the position of the trifluoromethyl group on the benzene ring. This positional difference can significantly impact the compound’s chemical reactivity and biological activity, making it distinct from its isomers.
Properties
Molecular Formula |
C13H13F3O5 |
|---|---|
Molecular Weight |
306.23 g/mol |
IUPAC Name |
methyl 2-(2-ethoxy-2-oxoethoxy)-3-(trifluoromethyl)benzoate |
InChI |
InChI=1S/C13H13F3O5/c1-3-20-10(17)7-21-11-8(12(18)19-2)5-4-6-9(11)13(14,15)16/h4-6H,3,7H2,1-2H3 |
InChI Key |
FYRYONZHORVERF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)COC1=C(C=CC=C1C(F)(F)F)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















